2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxy-4-nitrophenyl)acetamide
Overview
Description
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxy-4-nitrophenyl)acetamide is a complex organic compound that features a benzimidazole ring, a thioether linkage, and a nitrophenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative can be reacted with a suitable thiol compound to introduce the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 2-hydroxy-4-nitrophenyl acetic acid or its derivatives to form the acetamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The benzimidazole ring and the phenyl ring may undergo various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can be carried out using reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with benzimidazole rings are known for their antimicrobial, antiviral, and anticancer activities. This compound could be investigated for similar properties.
Medicine
In medicine, the compound might be explored for its potential therapeutic effects, particularly if it shows activity against specific biological targets.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on the specific biological activity of the compound. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity. The nitrophenyl group might also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetamide: Lacks the nitrophenyl group, potentially altering its biological activity.
N-(2-hydroxy-4-nitrophenyl)acetamide: Lacks the benzimidazole ring, which could affect its binding properties and reactivity.
2-(1H-benzimidazol-2-ylthio)-N-phenylacetamide: Similar structure but without the hydroxyl and nitro groups, which might influence its solubility and reactivity.
Uniqueness
The unique combination of the benzimidazole ring, thioether linkage, and nitrophenyl group in 2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxy-4-nitrophenyl)acetamide could confer distinct biological activities and chemical reactivity, making it a compound of interest for further research.
Properties
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(2-hydroxy-4-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c20-13-7-9(19(22)23)5-6-12(13)16-14(21)8-24-15-17-10-3-1-2-4-11(10)18-15/h1-7,20H,8H2,(H,16,21)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIDEAFONGZGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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